molecular formula C27H54N3O6P B3028492 Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite CAS No. 2122-49-8

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite

Cat. No.: B3028492
CAS No.: 2122-49-8
M. Wt: 547.7 g/mol
InChI Key: WLGSYBIYACWXFF-UHFFFAOYSA-N
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Description

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: is a chemical compound with the molecular formula C27H51N3O6P3 . It is commonly used as a stabilizer and polymerization inhibitor for polymer materials. Its primary function is to inhibit the oxidation and decomposition reactions of polymers during processing, storage, and use, thereby extending the service life of the polymer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite can undergo oxidation reactions, which are crucial for its function as a stabilizer.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide are typically employed.

Major Products Formed:

Mechanism of Action

The primary mechanism by which Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite exerts its effects is through the inhibition of oxidative reactions. It acts as a radical scavenger, neutralizing free radicals that can cause the degradation of polymers. This action helps in extending the service life of polymer materials by preventing oxidative damage .

Comparison with Similar Compounds

    Tris(2,4-di-tert-butylphenyl) phosphite: Another stabilizer used in polymer chemistry.

    Tris(nonylphenyl) phosphite: Known for its antioxidant properties in polymer applications.

Uniqueness:

    Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: is unique due to its specific structure that provides enhanced stability and effectiveness as a polymerization inhibitor.

Properties

IUPAC Name

tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSYBIYACWXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N3O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330392
Record name tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-49-8
Record name NSC251799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
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